Samarium(III) sulfate

Overview

Description

Samarium(III) sulfate is a compound that has specialized uses in glass, phosphors, lasers, and thermoelectric devices . It belongs to a class of Kondo insulators .

Synthesis Analysis

The synthesis of Samarium Oxysulfate (Sm2O2SO4) has been reported in the high-temperature oxidation reaction .

Molecular Structure Analysis

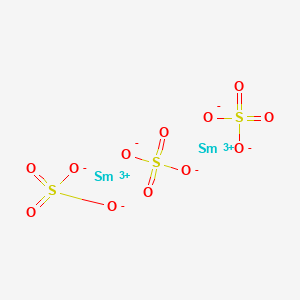

The molecular formula of Samarium(III) sulfate is Sm2(SO4)3 . Its molecular weight is 588.91 . The SMILES string representation is [Sm+3]. [Sm+3]. [O-]S ( [O-]) (=O)=O. [O-]S ( [O-]) (=O)=O. [O-]S ( [O-]) (=O)=O .

Chemical Reactions Analysis

Samarium(III) sulfate reacts readily in dilute sulfuric acid, forming a yellow solution of Sm (III) ions and hydrogen gas . It also reacts slowly with oxygen, tarnishing the surface under normal conditions .

Physical And Chemical Properties Analysis

Samarium(III) sulfate is a powder and chunk form substance . It has a metallic electrical conductivity characterized by strong electron scattering at temperatures above 50 K .

Scientific Research Applications

Thermal Decomposition : Samarium(III) sulfate's thermal decomposition to oxide form was studied, highlighting differences in decomposition under vacuum and atmospheric conditions (Poston, Siriwardane, Fisher, & Miltz, 2003).

Hydrometallurgical Recovery and Separation : Research focused on recovering and separating samarium(III) from waste solutions, leading to the synthesis of samarium and cobalt oxides nanoparticles, highlighting its recycling potential (Swain, Mishra, & Acharya, 2020).

Encapsulation in Carbon Nanotubes : Samarium compounds, including samarium(III) sulfate, have been studied for encapsulation in carbon nanotubes, which is significant for developing next-generation radiopharmaceuticals (Martinčić, Frontera, Pach, Ballesteros, & Tobias, 2016).

Adsorption Studies : The adsorption behavior of samarium(III) from aqueous solutions onto novel polymeric adsorbents was analyzed, indicating high efficiency and potential for radiological applications (Mahmoud, Soliman, & Allan, 2015).

Luminescence Properties : Studies on organic amine templated samarium sulfates showed luminescent properties, suggesting their use in fluorescent materials (Zhang, Zheng, Qiu, Xu, Fu, & Zhu, 2012).

Biomedical and Optoelectronic Applications : Samarium(III) complexes demonstrate high luminescence, making them suitable for applications in biomedical imaging and multifunctional optoelectronic devices (Lunstroot, Nockemann, Van Hecke, Van Meervelt, Görller-Walrand, Binnemans, & Driesen, 2009).

Electrochemical Extraction : Research into the electrochemical extraction of samarium from molten chlorides highlights its relevance in pyrochemical processes (Castrillejo, Fernández, Medina, Hernandez, & Barrado, 2011).

Corrosion Inhibition : Samarium(III) sulfate was investigated for its potential in corrosion inhibition, specifically for protecting mild steel in simulated seawater (Dehghani, Poshtiban, Bahlakeh, & Ramezanzadeh, 2020).

Safety and Hazards

Future Directions

properties

IUPAC Name |

samarium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.2Sm/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSITDBROURTQX-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sm+3].[Sm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O12S3Sm2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890713 | |

| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Samarium(III) sulfate | |

CAS RN |

13692-98-3 | |

| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013692983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disamarium trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ultrasound impact the luminescent properties of Samarium(III) sulfate crystals?

A: While the provided abstracts don't offer specific details on the luminescence mechanism, one study [] directly investigated the mechanoluminescence of Samarium(III) sulfate crystals when activated by ultrasound. This suggests that the mechanical energy from ultrasound waves interacts with the crystal lattice, potentially exciting the Samarium(III) ions and leading to light emission. Further research is needed to elucidate the precise energy transfer mechanism and the factors influencing luminescence intensity.

Q2: What spectroscopic techniques are useful for studying Samarium(III) sulfate solutions?

A: Ultrasonic absorption spectroscopy is identified as a valuable tool for investigating Samarium(III) sulfate solutions []. This technique helps analyze the attenuation of ultrasound waves as they pass through the solution, providing insights into various physicochemical processes occurring at the molecular level. These processes might include ion solvation, complex formation, and energy transfer phenomena.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Anilinocarbonyl)amino]propanoic acid](/img/structure/B84572.png)

![2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B84587.png)

![2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B84588.png)